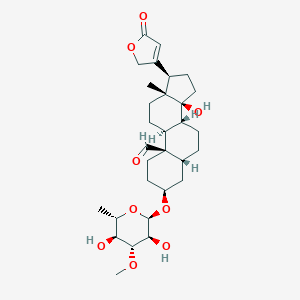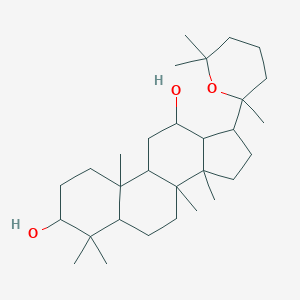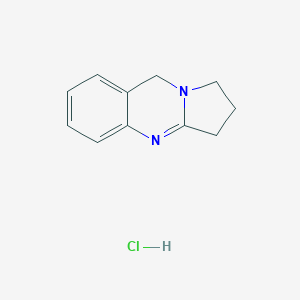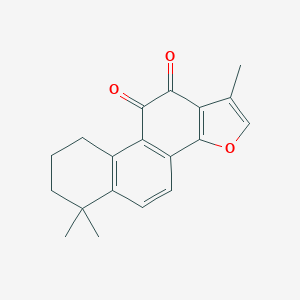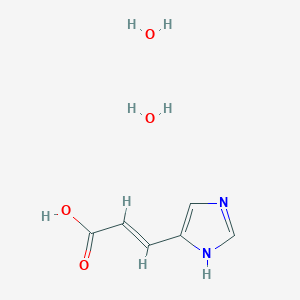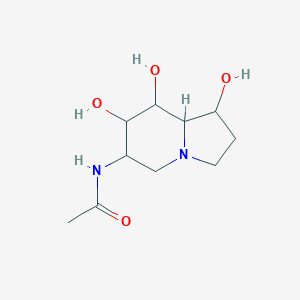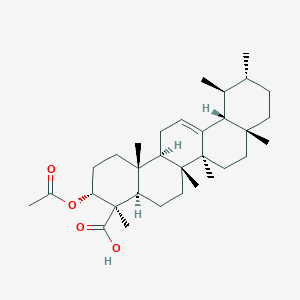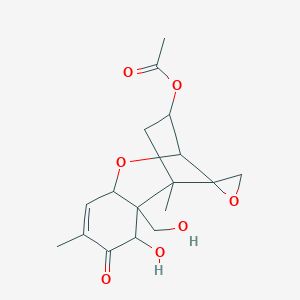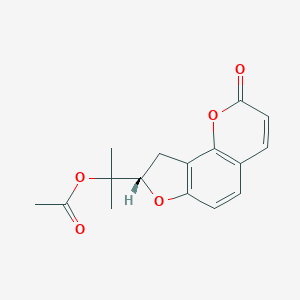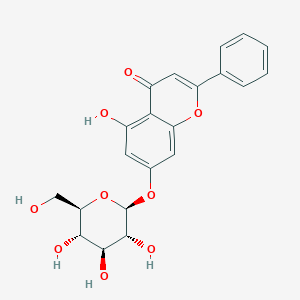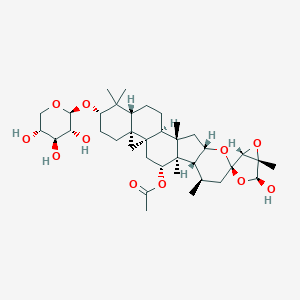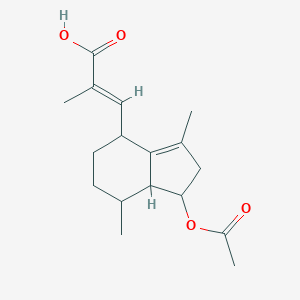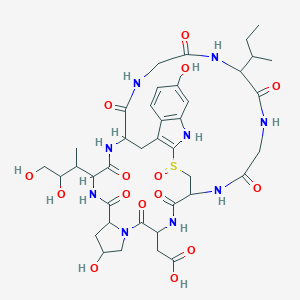
β-Amanitine
Vue d'ensemble
Description
Beta-Amanitin is a cyclic peptide comprising eight amino acids. It is part of a group of toxins called amatoxins, which can be found in several mushrooms belonging to the genus Amanita. Some examples are the death cap (Amanita phalloides) and members of the destroying angel complex, which includes Amanita virosa and Amanita bisporigera . Due to the presence of alpha-Amanitin, beta-Amanitin, gamma-Amanitin, and epsilon-Amanitin, these mushrooms are highly lethal to human beings .
Mécanisme D'action
Target of Action
Beta-Amanitin is a cyclic peptide toxin found in several mushrooms, particularly those belonging to the genus Amanita . Its primary targets are RNA polymerase II and III . These enzymes play a crucial role in the transcription process, where they synthesize messenger RNA (mRNA) from a DNA template .
Mode of Action
Beta-Amanitin interacts with its targets by inhibiting RNA polymerase II and III . This inhibition disrupts the transcription process, preventing the synthesis of mRNA from the DNA template . As a result, protein synthesis is halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by beta-Amanitin is the transcription process . By inhibiting RNA polymerase II and III, beta-Amanitin disrupts the synthesis of mRNA, which is a crucial step in the central dogma of molecular biology . This disruption affects downstream processes, including protein synthesis, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of beta-Amanitin in the body involves its distribution through the bloodstream to reach various organs . While it damages all organs, the liver and heart are particularly affected, often resulting in fatalities . The compound is rapidly eliminated from the body, with a half-life of 18.3–33.6 minutes . After oral administration, the absolute bioavailability of beta-Amanitin is between 7.3–9.4%, which results in 72.4% of fecal recovery .
Result of Action
The primary result of beta-Amanitin’s action is cell death . By inhibiting RNA polymerase II and III, beta-Amanitin disrupts the transcription process, preventing the synthesis of mRNA and, consequently, protein synthesis . This disruption leads to cell death . In addition, beta-Amanitin has been shown to have cytotoxic effects, particularly in cancer cells .
Action Environment
The action of beta-Amanitin can be influenced by various environmental factors For instance, the presence of other compounds can affect its toxicity.
Applications De Recherche Scientifique
Beta-Amanitin has several scientific research applications. It is used in toxicokinetic studies to understand its effects on biological systems . It is also used in the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs), where beta-Amanitin serves as a payload for targeting specific cancer cells . Additionally, beta-Amanitin is used in forensic toxicology for the detection and quantification of amatoxins in biological samples .
Analyse Biochimique
Biochemical Properties
Beta-Amanitin interacts with eukaryotic RNA polymerase II and III, inhibiting protein synthesis . This interaction is characterized by the binding of beta-Amanitin to the RNA polymerase, which prevents the enzyme from carrying out its function of synthesizing RNA from a DNA template .
Cellular Effects
Beta-Amanitin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mRNA synthesis in the liver . This inhibition disrupts cellular metabolism and impacts cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of beta-Amanitin involves its binding interactions with biomolecules, specifically RNA polymerases. By binding to these enzymes, beta-Amanitin inhibits their activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Amanitin change over time. It is known for its extreme stability, resisting degradation even under conditions of heat and acidic pH . Long-term effects on cellular function observed in in vitro or in vivo studies include irreversible structural changes leading to necrotic damage in the liver and kidneys .
Dosage Effects in Animal Models
The effects of beta-Amanitin vary with different dosages in animal models. High doses of beta-Amanitin can lead to toxic or adverse effects, including damage to the liver and kidneys .
Metabolic Pathways
Beta-Amanitin is involved in metabolic pathways that impact the synthesis of nucleic acids and proteins. It interacts with enzymes involved in these pathways, including RNA polymerases, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Beta-Amanitin is transported and distributed within cells and tissues. Due to its extreme stability and resistance to digestive enzymes, it is absorbed almost without hindrance and quickly transported to vital organs .
Subcellular Localization
It is known that beta-Amanitin exerts its effects primarily in the nucleus, where it binds to and inhibits RNA polymerases .
Méthodes De Préparation
Beta-Amanitin can be synthesized using various methods. One approach involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the detection and quantification of beta-Amanitin in biological samples . Another method involves liquid chromatography-mass spectrometry (LC-MS) for the analysis of beta-Amanitin in human plasma . These methods are essential for studying the toxicokinetics of beta-Amanitin and its effects on biological systems .
Analyse Des Réactions Chimiques
Beta-Amanitin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key synthetic challenges in amanitin synthesis is diastereoselective sulfoxidation, which involves the use of high-yielding and diastereoselective sulfoxidation approaches to afford the more toxic ®-sulfoxide . Amatoxins containing aspartic acid, such as beta-Amanitin and epsilon-Amanitin, and those containing asparagine, such as alpha-Amanitin and gamma-Amanitin, are fully biologically active in vivo and in vitro .
Comparaison Avec Des Composés Similaires
Beta-Amanitin is part of a group of toxins called amatoxins, which also includes alpha-Amanitin, gamma-Amanitin, and epsilon-Amanitin . Alpha-Amanitin is the most predominant and toxic among the amatoxins, followed by beta-Amanitin . Amatoxins containing aspartic acid, such as beta-Amanitin and epsilon-Amanitin, and those containing asparagine, such as alpha-Amanitin and gamma-Amanitin, are fully biologically active in vivo and in vitro . The unique structure and high toxicity of beta-Amanitin make it a valuable compound for scientific research and therapeutic applications .
Propriétés
Numéro CAS |
21150-22-1 |
|---|---|
Formule moléculaire |
C39H53N9O15S |
Poids moléculaire |
920.0 g/mol |
Nom IUPAC |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1 |
Clé InChI |
IEQCUEXVAPAFMQ-JAXJKTSHSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
| 13567-07-2 | |
Description physique |
Solid; [Merck Index] |
Pictogrammes |
Acute Toxic |
Synonymes |
1-Asp-alpha-amanitin alpha-amanitin, 1-aspartic acid- alpha-amanitin, Asp(1)- alpha-amanitin, aspartic acid(1)- beta-amanitin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of beta-Amanitin and how does it exert its toxic effects?
A1: Beta-Amanitin primarily targets RNA polymerase II (RNAP II), a crucial enzyme responsible for messenger RNA (mRNA) synthesis in eukaryotic cells [, , ]. It binds tightly to the RNAP II enzyme, blocking its translocation and effectively halting mRNA production [, , ]. This inhibition of gene transcription leads to cellular dysfunction and ultimately, cell death [, , ].
Q2: What is the molecular formula and weight of beta-Amanitin?
A2: Beta-Amanitin has a molecular formula of C39H53N9O15S and a molecular weight of 919.97 g/mol. [, ]
Q3: What spectroscopic techniques are useful for characterizing beta-Amanitin?
A3: Several spectroscopic methods aid in beta-Amanitin characterization. Ultraviolet (UV) spectroscopy reveals characteristic absorption peaks [, ]. Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule []. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate its three-dimensional structure and conformational dynamics []. Mass spectrometry (MS) techniques are crucial for accurate mass determination and structural analysis [, , , ].
Q4: How stable are beta-Amanitin conjugates?
A5: Research suggests that beta-Amanitin conjugates, such as those formed with concanavalin A, retain their activity [, ]. The stability of specific conjugates may vary depending on the linker and coupled molecule.
Q5: Does beta-Amanitin possess any catalytic properties?
A5: Beta-Amanitin is not known to possess catalytic properties. Its mode of action primarily involves binding and inhibiting RNAP II rather than catalyzing chemical reactions.
Q6: Have computational methods been employed to study beta-Amanitin?
A7: X-ray diffraction analysis has been instrumental in determining the crystal structure of beta-Amanitin, revealing key structural features like its bicyclic octapeptide structure and intramolecular hydrogen bonds [, ]. Further exploration using computational methods like molecular docking and molecular dynamics simulations could provide deeper insights into its interaction with RNAP II and aid in the design of potential inhibitors.
Q7: How do structural modifications of beta-Amanitin influence its toxicity?
A8: Research on derivatives like the (S)-sulfoxide and sulfone of 6'-O-methyl-alpha-amanitin reveals that subtle structural changes can significantly impact toxicity []. The (S)-sulfoxide exhibits significantly lower toxicity than the (R)-sulfoxide and sulfone, highlighting the importance of stereochemistry and specific functional groups for RNAP II binding and toxicity [].
Q8: What formulation strategies can enhance beta-Amanitin stability and bioavailability for research purposes?
A9: While beta-Amanitin demonstrates inherent stability, research into appropriate formulation strategies is crucial for specific applications. Encapsulation techniques, such as liposomes or nanoparticles, could enhance its stability, solubility, and targeted delivery for research purposes [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of beta-Amanitin?
A10: Research on amanitin poisoning in humans suggests that beta-Amanitin is rapidly cleared from circulation, primarily through biliary excretion and enterohepatic recirculation []. Further investigations using specific animal models are necessary to fully understand its ADME profile.
Q10: What animal models are employed in beta-Amanitin research?
A12: Mice are frequently used as an animal model to study the toxicity and potential therapeutic applications of beta-Amanitin and its conjugates [, , ].
Q11: What are the key toxicological concerns associated with beta-Amanitin?
A13: Beta-Amanitin is a potent toxin, and its ingestion can lead to severe liver damage and even death [, , , ].
Q12: How can beta-Amanitin be targeted to specific cells or tissues for potential therapeutic applications?
A14: One promising approach involves conjugating beta-Amanitin to targeting moieties such as antibodies or peptides that recognize specific receptors on target cells [, ]. This strategy aims to deliver the toxin selectively to cancerous cells while minimizing off-target effects.
Q13: What analytical methods are employed for the detection and quantification of beta-Amanitin?
A15: Several analytical techniques are crucial for beta-Amanitin research. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying beta-Amanitin in various matrices [, , , , , , ]. Mass spectrometry (MS) techniques, often coupled with HPLC, provide high sensitivity and selectivity for identifying and quantifying beta-Amanitin and its metabolites [, , ].
Q14: Are there any known environmental concerns related to beta-Amanitin?
A14: While the research provided does not directly address the environmental impact of beta-Amanitin, its presence in certain mushroom species raises ecological considerations.
Q15: What resources are valuable for researchers studying beta-Amanitin?
A17: Access to databases like the Barcode of Life Database (BOLD) and resources like Semantic Scholar are invaluable for identifying relevant research articles and genetic information []. Additionally, access to specialized equipment for HPLC, MS, and NMR analysis is essential for characterizing and quantifying beta-Amanitin and its derivatives [, , , , ].
Q16: What are some of the key milestones in beta-Amanitin research?
A18: Early research focused on isolating and characterizing beta-Amanitin from Amanita mushrooms [, , , ]. Subsequent studies elucidated its mechanism of action involving RNAP II inhibition [, , ]. More recent research explores the potential therapeutic applications of beta-Amanitin conjugates for targeted drug delivery [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


